
4-(4-Methoxyphenyl)morpholine-2,6-dione
Übersicht
Beschreibung
“4-(4-Methoxyphenyl)morpholine-2,6-dione” is a chemical compound with the CAS Number: 30042-76-3 . It has a molecular weight of 221.21 and its IUPAC name is 4-(4-methoxyphenyl)-2,6-morpholinedione .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 125-126°C . It has a molecular refractivity of 54.7±0.3 cm³, a polar surface area of 22 Ų, and a molar volume of 176.7±3.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity Studies
Analytical methods, including spectrophotometry and electrochemical biosensors, have been critical in determining the antioxidant activity of various compounds. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, rely on the transfer of hydrogen atoms or electrons to assess the antioxidant capacity. The application of these analytical techniques might provide a pathway for evaluating the antioxidant potential of 4-(4-Methoxyphenyl)morpholine-2,6-dione derivatives (Munteanu & Apetrei, 2021).
Biological Activities of Schiff Base, Hydrazone, and Oxime Derivatives
The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives, including those of curcumin, have shown significant pharmacological properties. This indicates a potential research avenue for exploring the biological activities of this compound derivatives in similar contexts (Omidi & Kakanejadifard, 2020).
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives have a broad spectrum of pharmacological profiles, including potential anti-inflammatory and anticancer activities. The exploration of this compound within this chemical class could yield novel insights into its therapeutic potentials (Asif & Imran, 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
The development of BODIPY-based materials for OLEDs highlights the role of specific organic compounds in optoelectronics. Research into the electronic properties of this compound derivatives could open new avenues for their application in organic semiconductors and OLED technology (Squeo & Pasini, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)morpholine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNVKWLXFFUBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



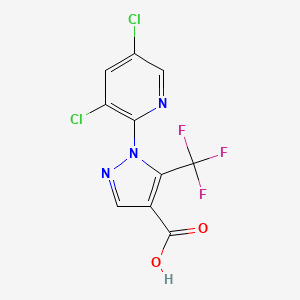
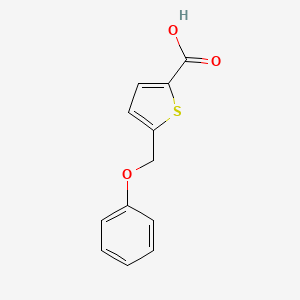
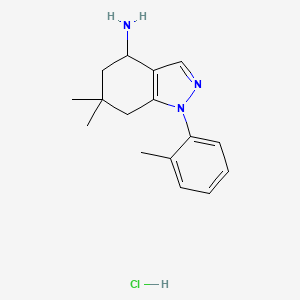
![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)
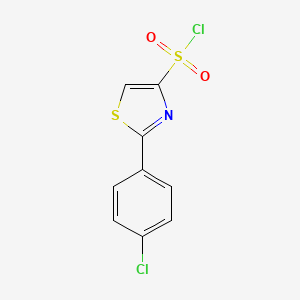
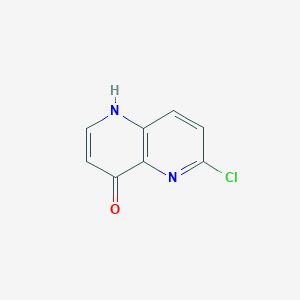
![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)
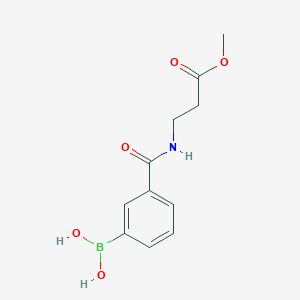
![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)
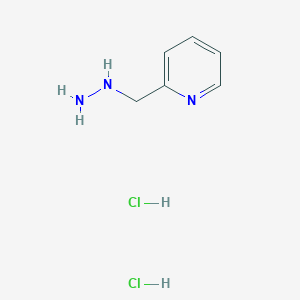
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

